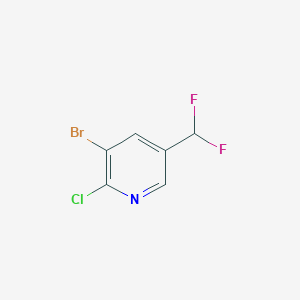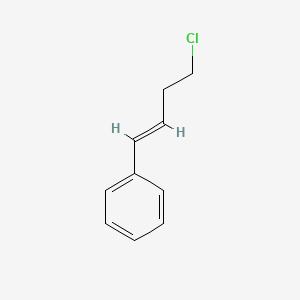
1-Phenyl-4-chloro-1-butene
Übersicht
Beschreibung
Synthesis Analysis
- Preparation : 1-Phenyl-4-chloro-1-butene can be synthesized through various methods, including:
Molecular Structure Analysis
The molecule contains a total of 22 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .
Chemical Reactions Analysis
Wissenschaftliche Forschungsanwendungen
Polymerization Mechanisms
- Living Anion Chain End of Oligomeric 1-Phenyl-1,3-butadienyllithium : Suzuki et al. (1979) explored the anionic polymerization mechanism of oligomeric 1-phenyl-1,3-butadiene, providing insights into the behavior of related compounds like 1-Phenyl-4-chloro-1-butene in polymerization processes. This research aids in understanding how the negative charge on chain ends delocalizes, impacting polymerization solvents and structures (Suzuki, Tsuji, Watanabe, & Takegami, 1979).
Stereochemistry and Reaction Mechanisms
- Friedel-Crafts Alkylation of Benzene : Segi et al. (1982) studied the Friedel-Crafts alkylation of benzene, which resulted in by-products like 4-chloro-2-butanol and 3-chloro-1-butanol. These by-products were formed from the attack of the chlorine atom in Lewis acid, offering insights into the stereochemistry of reactions involving compounds like 1-Phenyl-4-chloro-1-butene (Segi, Takebe, Masuda, Nakajima, & Suga, 1982).
Solvolysis Reactions
- Nucleophilic Addition to Tertiary Allylic Carbocation : Jia et al. (2002) investigated the solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile and water, yielding products that give a greater understanding of the behavior of similar structures in solvolysis reactions. This study is crucial for comprehending the role of different solvents in reactions involving compounds like 1-Phenyl-4-chloro-1-butene (Jia, Ottosson, Zeng, & Thibblin, 2002).
Electrochemical Reactions
- Electrochemical Preparation of Functionalized Isoprene Unit : Uneyama et al. (1983) demonstrated the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene via electrooxidative double ene-type chlorination, highlighting the electrochemical processes relevant to similar compounds (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Wirkmechanismus
Eigenschaften
IUPAC Name |
[(E)-4-chlorobut-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMXTORBGIBCC-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-chloro-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-2-Methyl-2-butenedioic acid 4-ethyl 1-[(1R,1alpha,5S)-8-methyl-6alpha-[(3-methyl-1-oxo-2-butenyl)oxy]-8-azabicyclo[3.2.1]octan-3beta-yl] ester](/img/structure/B3038032.png)
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine](/img/structure/B3038033.png)
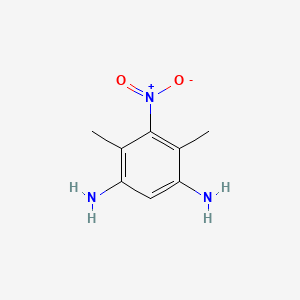


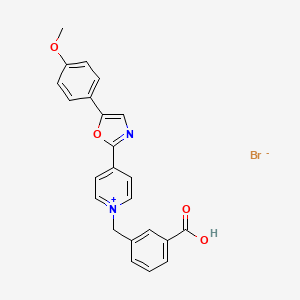
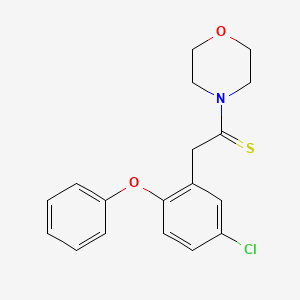
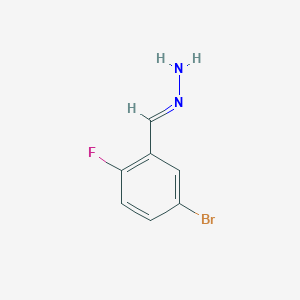
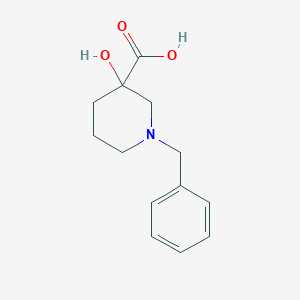


![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)
![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)
